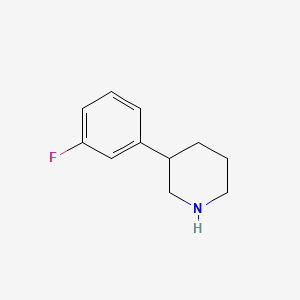

3-(3-Fluorophenyl)piperidine

Description

The exact mass of the compound this compound is 179.111027613 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQNFDWRXQRLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309549 |

Source

|

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343856-71-3 |

Source

|

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343856-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3-Fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)piperidine, a synthetic organic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of the 3-phenylpiperidine scaffold imparts unique physicochemical and pharmacological properties, making it a valuable moiety in the design of novel therapeutic agents, particularly those targeting the central nervous system. This document will delve into the compound's synthesis, structural characterization, and known biological activities, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Fluorinated Phenylpiperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be readily functionalized to interact with biological targets. The introduction of an aryl group at the 3-position of the piperidine ring creates a class of compounds with a wide range of pharmacological activities.[3]

Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[4] The high electronegativity and small size of the fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] In the context of this compound, the fluorine substituent is anticipated to alter the electronic properties of the phenyl ring and influence its interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound and its hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 100240-20-8 (hydrochloride) | [6] |

| Molecular Formula | C₁₁H₁₄FN | N/A |

| Molecular Weight | 179.23 g/mol | N/A |

| Molecular Formula (HCl salt) | C₁₁H₁₅ClFN | [6] |

| Molecular Weight (HCl salt) | 215.7 g/mol | [6] |

| Appearance | Not explicitly stated; likely a solid as the hydrochloride salt. | [6] |

| Storage | 2-8°C (Refrigerator) for the hydrochloride salt. | [6] |

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through several established synthetic routes for 3-aryl piperidines. Two common and effective strategies involve the catalytic hydrogenation of a corresponding pyridine precursor or a Grignard reaction with a protected piperidone.

Synthetic Pathway 1: Catalytic Hydrogenation of 3-(3-Fluorophenyl)pyridine

This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. 3-Arylpiperidines as potentiators of existing antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

Technical Guide: Synthesis of 3-(3-Fluorophenyl)piperidine

Executive Summary

3-(3-Fluorophenyl)piperidine (CAS: 100240-20-8) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various GPCR ligands, monoamine transporter inhibitors, and NMDA receptor antagonists. Its structural value lies in the metabolic stability conferred by the fluorine atom and the vectoral orientation of the piperidine nitrogen, which allows for diverse functionalization.

This guide details a robust, two-phase synthetic pathway:

-

Suzuki-Miyaura Coupling: Construction of the biaryl core using 3-bromopyridine and 3-fluorophenylboronic acid.

-

Catalytic Hydrogenation: Reduction of the pyridine ring to the piperidine heterocycle.[1][2][3]

This route is preferred over direct Grignard addition to piperidones due to higher functional group tolerance, avoidance of prone-to-dehydration intermediates, and scalability.

Retrosynthetic Analysis

To design the most efficient pathway, we deconstruct the target molecule to commercially available precursors. The strategic bond disconnection occurs at the C3–C1' axis (biaryl bond) and the reduction of the aromatic pyridine ring.

Figure 1: Retrosynthetic logic flow from target to precursors.

Phase 1: The Suzuki-Miyaura Coupling

The first challenge is coupling the electron-deficient pyridine ring with the aryl boronic acid. 3-Bromopyridine is used as the electrophile. While 3-chloropyridine is cheaper, the bromide offers a superior oxidative addition rate, crucial for moderate-temperature processing.

Reaction Scheme

3-Bromopyridine + 3-Fluorophenylboronic acid

Detailed Protocol

| Parameter | Specification |

| Scale | 10.0 mmol (approx. 1.58 g of 3-bromopyridine) |

| Solvent System | 1,4-Dioxane : Water (4:1 ratio) |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) |

| Base | K₂CO₃ (2.0 equivalents) |

| Temperature | 80–90 °C |

| Atmosphere | Argon or Nitrogen (Strictly inert) |

Step-by-Step Methodology:

-

Degassing: In a 100 mL round-bottom flask, combine 1,4-dioxane (40 mL) and water (10 mL). Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

-

Charging: Add 3-bromopyridine (1.58 g, 10 mmol), 3-fluorophenylboronic acid (1.54 g, 11 mmol), and K₂CO₃ (2.76 g, 20 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) under a positive stream of argon.

-

Reaction: Fit with a reflux condenser and heat to 85 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

-

Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with Hexane:EtOAc (gradient 10:1 to 4:1).

Expert Insight: The nitrogen in pyridine can coordinate to palladium, potentially dampening catalytic activity. Using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents this by occupying the coordination sites more strongly than the pyridine nitrogen.

Phase 2: Catalytic Hydrogenation

Reducing a pyridine ring to a piperidine is thermodynamically favorable but kinetically slow due to the stability of the aromatic system.

Catalyst Selection

-

Pd/C: Effective but often requires high pressure and temperature.

-

PtO₂ (Adams' Catalyst): The gold standard for pyridine reduction. It operates at lower pressures and is less susceptible to poisoning by the resulting amine if acidic conditions are used.[3]

Detailed Protocol

| Parameter | Specification |

| Precursor | 3-(3-Fluorophenyl)pyridine (from Phase 1) |

| Catalyst | PtO₂ (5-10 wt% loading) |

| Solvent | Acetic Acid (Glacial) or MeOH/HCl |

| Pressure | 3–4 bar (45–60 psi) H₂ |

| Temperature | Ambient (20–25 °C) |

Step-by-Step Methodology:

-

Preparation: Dissolve the purified 3-(3-fluorophenyl)pyridine (1.0 g) in glacial acetic acid (15 mL).

-

Note: Acetic acid serves two purposes: it acts as a solvent and protonates the pyridine nitrogen (

), which destabilizes the aromatic ring and facilitates reduction.

-

-

Catalyst Loading: Carefully add PtO₂ (50–100 mg) to the hydrogenation vessel. Safety: Do not add dry catalyst to flammable solvents in the presence of air; wet the catalyst with a small amount of acetic acid first under inert gas.

-

Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 4 bar (approx 60 psi) and stir vigorously at room temperature for 12–16 hours.

-

Filtration: Vent H₂ and purge with N₂. Filter the mixture through Celite to remove the platinum catalyst. Caution: Spent hydrogenation catalysts are pyrophoric. Keep the filter cake wet with water before disposal.

-

Isolation: Concentrate the acetic acid filtrate. The residue is the acetate salt.

-

Free Basing: Dissolve residue in water, cool to 0 °C, and basify to pH >12 with 2M NaOH. Extract with DCM (3 x 20 mL). Dry (Na₂SO₄) and concentrate to yield this compound as a colorless to pale yellow oil.

Phase 3: Chiral Resolution (Optional)

The product obtained is a racemic mixture (

Method: Classical resolution using Dibenzoyl-D-tartaric acid .[4]

-

Dissolve racemic amine (1 eq) in hot ethanol.

-

Add Dibenzoyl-D-tartaric acid (1 eq) dissolved in hot ethanol.

-

Allow to cool slowly to room temperature to crystallize the diastereomeric salt.

-

Recrystallize from EtOH/Water to upgrade chiral purity (>98% ee).

-

Free base the salt using the method in Phase 2, Step 6.

Workflow Visualization

The following diagram illustrates the complete decision logic and process flow, including safety checkpoints.

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

-

Fluorine Chemistry: The C-F bond is stable under these conditions. However, in the event of a fire, thermal decomposition may release hydrogen fluoride (HF), which is extremely toxic and corrosive.

-

Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all vessels are rated for the pressure used. Ground all equipment to prevent static discharge.

-

Piperidine Derivatives: These are known skin irritants and sensitizers. Use double-gloving (Nitrile) and work within a fume hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862. Link

-

BenchChem. (2025).[1][4][5][6] Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes and Protocols. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Link

-

Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization.[7] Enantiomer, 6(6), 333-7.[7] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. carlroth.com [carlroth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-(3-Fluorophenyl)piperidine in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel compounds such as 3-(3-Fluorophenyl)piperidine, a derivative of the versatile piperidine scaffold, a thorough understanding of its solubility characteristics is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive technical overview of the predicted solubility of this compound across a range of common solvents, details robust experimental methodologies for precise solubility determination, and explores computational approaches for solubility prediction. As a Senior Application Scientist, the insights provided herein are grounded in established physicochemical principles and field-proven experimental practices to empower researchers in their drug development endeavors.

Physicochemical Properties of this compound: A Foundation for Solubility Prediction

Understanding the intrinsic physicochemical properties of this compound is the first step in predicting its solubility behavior. The molecule's structure, featuring a polar piperidine ring and a lipophilic fluorophenyl group, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound and the Parent Compound Piperidine

| Property | This compound (Hydrochloride) | Piperidine | Rationale for Influence on Solubility |

| Molecular Formula | C₁₁H₁₅ClFN[1] | C₅H₁₁N[2] | The addition of the fluorophenyl group increases the molecular weight and surface area, generally leading to decreased aqueous solubility. |

| Molecular Weight | 215.7 g/mol [1] | 85.15 g/mol [2] | Higher molecular weight can negatively impact solubility. |

| Appearance | Not Available | Colorless liquid[2] | The physical state (solid or liquid) at a given temperature will influence the dissolution rate. |

| pKa (of conjugate acid) | Estimated: ~9-10 | 11.22[2] | The basic nitrogen on the piperidine ring will be protonated at physiological pH, influencing its solubility in aqueous media. The electron-withdrawing effect of the fluorophenyl group is expected to slightly lower the pKa compared to piperidine. |

| Predicted LogP | ~2.5-3.5 (Estimated) | 0.84 | LogP (octanol-water partition coefficient) indicates lipophilicity. The fluorophenyl group significantly increases the lipophilicity, suggesting lower aqueous solubility and higher solubility in non-polar organic solvents compared to piperidine. |

| Melting Point | Not Available | -9 °C[3] | A higher melting point generally correlates with lower solubility due to stronger crystal lattice energy. |

| Water Solubility | Predicted to be lower than piperidine, especially in its free base form. The hydrochloride salt form will exhibit enhanced aqueous solubility.[4] | Miscible[3][5] | The parent piperidine is highly water-soluble due to hydrogen bonding.[5] The bulky, non-polar fluorophenyl group in the derivative will hinder this interaction, reducing water solubility. |

Predicted Solubility Profile of this compound

Based on its structure and the known solubility of piperidine, a qualitative solubility profile for this compound in various solvent classes can be predicted. Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols, ethers, and chloroform, while showing limited solubility in nonpolar solvents like hexane.[5][6] The introduction of the fluorophenyl group is expected to shift this profile towards higher solubility in less polar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Buffered) | pH 2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid) | Low to Moderate (as Hydrochloride salt) | The hydrochloride salt will be more soluble in acidic conditions due to the protonation of the piperidine nitrogen.[4] Solubility is expected to decrease as the pH approaches the pKa of the compound. |

| Polar Protic | Water, Methanol, Ethanol | Moderate | The piperidine nitrogen can act as a hydrogen bond acceptor, and the N-H as a donor, facilitating interaction with protic solvents. However, the large hydrophobic fluorophenyl group will limit miscibility compared to piperidine. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents. DMSO is a common solvent for initial stock solutions in drug discovery for this reason.[7] |

| Non-Polar Aprotic | Toluene, Dichloromethane (DCM), Chloroform | High | The lipophilic fluorophenyl group will promote solubility in these solvents through van der Waals forces and dipole-induced dipole interactions. |

| Non-Polar | Hexane, Heptane | Low | The overall polarity of the molecule, primarily from the piperidine nitrogen, will limit its solubility in highly non-polar aliphatic solvents. |

Experimental Determination of Solubility: A Step-by-Step Guide

For definitive solubility data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for determining thermodynamic equilibrium solubility.[8][9]

The Shake-Flask Method for Thermodynamic Solubility

This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents from different classes should be tested.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. The presence of undissolved solid material at the end of this period is crucial to confirm saturation.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the analytical method's linear range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Kinetic Solubility Measurement for High-Throughput Screening

In early drug discovery, kinetic solubility is often measured as it is more amenable to high-throughput screening.[7][10] This method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] While faster, this method can sometimes overestimate solubility as it can lead to supersaturated solutions.

Computational Approaches for Solubility Prediction

In silico methods are valuable for predicting solubility early in the drug discovery process, helping to prioritize compounds for synthesis and testing.[11][12]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to correlate the structural features of molecules with their solubility.[11]

-

Thermodynamic Models: Methods like the General Solubility Equation (GSE) use parameters such as LogP and melting point to estimate solubility.[12]

-

Machine Learning and AI: Advanced models, including graph convolutional networks, are increasingly being used to predict solubility with higher accuracy by learning from large datasets of known solubility data.[13][14]

Caption: Overview of computational solubility prediction workflow.

Conclusion and Future Directions

While specific experimental data for the solubility of this compound is not yet widely available, a strong predictive framework can be established based on its physicochemical properties and the behavior of its parent compound, piperidine. The fluorophenyl substitution is expected to decrease aqueous solubility while enhancing solubility in many organic solvents. For drug development professionals, the experimental and computational methods outlined in this guide provide a robust pathway to accurately determine and predict the solubility of this and other novel piperidine derivatives. As with any new chemical entity, a systematic and multi-faceted approach to understanding its solubility is crucial for mitigating risks and accelerating the journey from discovery to clinical application.

References

-

Piperidine | Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 7, 2026, from [Link]

-

Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. (2022). PubMed Central. Retrieved February 7, 2026, from [Link]

-

PIPERIDINE. (n.d.). Ataman Kimya. Retrieved February 7, 2026, from [Link]

-

This compound hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]

-

Piperidine | C5H11N | CID 8082. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF. Retrieved February 7, 2026, from [Link]

-

Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. (2025). NIH. Retrieved February 7, 2026, from [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods. (2024). Retrieved February 7, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved February 7, 2026, from [Link]

-

Piperidine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 745822-33-7: (3S)-3-[(4-fluorophenyl)methyl]piperidine… [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

3-(3-Fluorophenyl)piperidine stability and storage conditions

Technical Whitepaper: Stability Profiling and Lifecycle Management of 3-(3-Fluorophenyl)piperidine

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, serving as a scaffold for monoamine transporter inhibitors and GPCR ligands.[1][2] Its structural integrity is defined by the piperidine ring's secondary amine and the meta-fluorine substitution on the phenyl ring.[1][2] While the C-F bond confers metabolic resistance, the secondary amine is a kinetic hotspot for oxidative degradation and carbamate formation. This guide outlines the physicochemical stability profile and mandates a rigorous storage protocol to prevent "silent" purity loss—where the compound degrades into non-chromatophoric impurities that complicate downstream biological assays.[2]

Physicochemical Profile & Critical Properties

Understanding the intrinsic properties of the molecule is the first step in designing a stability protocol. The hydrochloride salt is the preferred form for storage due to its higher melting point and resistance to oxidation compared to the free base.

| Property | Value / Characteristic | Implication for Storage |

| Molecular Formula | C₁₁H₁₄FN (Free Base) / C₁₁H₁₅ClFN (HCl) | HCl Salt is strongly preferred for long-term stability.[1][2][3] |

| Molecular Weight | 179.24 g/mol (Base) / 215.69 g/mol (HCl) | Accurate weighing requires correction for salt form.[1][2][3] |

| pKa (Calculated) | ~10.8 (Piperidine Nitrogen) | Highly basic.[1][2] Will aggressively absorb atmospheric CO₂.[1][2] |

| Physical State | White to off-white solid (HCl) | Hygroscopic; prone to deliquescence if seals fail.[1][2][3] |

| Solubility | Water (High for HCl), DMSO, Methanol | Stock solutions in DMSO are stable at -20°C; avoid aqueous stocks for long-term storage.[1][3] |

| Hygroscopicity | Moderate to High | Moisture uptake catalyzes hydrolysis and oxidation.[1][2][3] |

Degradation Mechanisms

The stability of this compound is threatened by two primary pathways: Oxidative N-hydroxylation and Carbamate Formation .[1][2] Unlike simple impurities, these degradation products can act as false positives in biochemical screens by chelating metals or altering pH.[2]

Pathway Analysis

-

Oxidation (Radical Mechanism): The secondary amine proton is susceptible to abstraction, leading to the formation of N-oxides or hydroxylamines, particularly in the presence of trace transition metals or light.

-

Carbamylation (CO₂ Sequestration): As a strong base, the piperidine nitrogen reacts reversibly with atmospheric CO₂ to form carbamic acid, which stabilizes as a carbamate salt.[1][2] This effectively lowers the molarity of the active free base in solution.[2]

Figure 1: Primary degradation pathways driven by atmospheric exposure.[1][2] The secondary amine is the nucleophilic locus for both reactions.

Storage & Handling Protocols

To mitigate the pathways above, a "Zero-Headspace" strategy is recommended.[1][2][4]

Solid State Storage (Long-Term)

-

Temperature: -20°C is mandatory for periods >3 months.[1][2] 2-8°C is acceptable for active use (<1 month).[1][2]

-

Atmosphere: Store under Argon or Nitrogen.[1][2] The HCl salt is less sensitive to CO₂ than the free base but still requires protection from moisture.[1][2]

-

Container: Amber glass vials with Teflon-lined screw caps.[1][2] Avoid polyethylene (PE) bags for long-term storage as they are permeable to oxygen.[1][2]

Solution Storage (Working Stocks)

-

Solvent: Anhydrous DMSO is the gold standard.[1][2] Avoid protic solvents (Ethanol/Water) for storage >1 week.[1][2]

-

Freeze-Thaw: Limit to 3 cycles. Repeated condensation introduces water, accelerating hydrolysis.[2]

-

Aliquot Strategy: Single-use aliquots are required to prevent stock contamination.[1][2]

Lifecycle Workflow

The following workflow ensures data integrity from receipt to assay.

Figure 2: Lifecycle management workflow emphasizing the "Single-Use" aliquot strategy to minimize freeze-thaw degradation.

Quality Control & Analytical Monitoring

Trustworthiness in data comes from self-validating systems.[1][2] Routine QC should be performed every 6 months for solid stocks.[1][2]

Recommended HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2] Note: Acidic pH is crucial to protonate the amine and prevent peak tailing.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1][2]

-

Pass Criteria: Purity >98%; no new peaks at RRT (Relative Retention Time) ~0.8 (N-Oxide) or ~1.2 (Dimer).

NMR Marker:

-

In ¹H-NMR (DMSO-d₆), look for the broadening or shift of the piperidine ring protons adjacent to the nitrogen (δ ~2.5-3.0 ppm).[1][2] The appearance of a downfield shift often indicates salt dissociation or carbamate formation.[1][2]

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).[1][2][5] The fluorinated moiety does not significantly alter the acute toxicity profile compared to piperidine, but caution is warranted.

-

PPE: Nitrile gloves, safety glasses, and lab coat. Handle the neat powder in a fume hood to avoid inhalation.[1][2]

-

Spill: Neutralize with weak acid (citric acid) before wiping up, as the compound is basic.[1][2]

References

-

PubChem. (2025).[1][2] this compound Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

-

Barnes, D. M., et al. (2018).[1][2] Stability of Secondary Amines in Pharmaceutical Development. Journal of Pharmaceutical Sciences. (Generalized reference for amine oxidation mechanisms).

Sources

- 1. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. fishersci.com [fishersci.com]

The Strategic Role of Fluorine in Modulating 3-Phenylpiperidine Activity: A Technical Guide

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting pharmacophoric features. The parent compound, 3-phenylpiperidine, represents a foundational structure for agents that interact with monoamine transporters, such as the dopamine transporter (DAT).[1]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. This is due to fluorine's unique properties: its small size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine bond. These attributes can profoundly influence a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides an in-depth technical analysis of the multifaceted role of a single fluorine atom, specifically at the meta-position of the phenyl ring in 3-(3-Fluorophenyl)piperidine, and its impact on the molecule's overall activity profile.

Part 1: Impact of 3-Fluoro Substitution on Physicochemical Properties

The introduction of a fluorine atom to the 3-position of the phenyl ring instigates critical changes in the molecule's fundamental chemical properties, which have cascading effects on its biological behavior.

Modulation of Basicity (pKa)

The piperidine nitrogen is basic, and its degree of ionization at physiological pH (pKa) is a critical determinant of its interaction with biological targets, membrane permeability, and solubility. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. When placed on the phenyl ring, this effect can propagate to the piperidine nitrogen, influencing its pKa.

-

Causality: The electron-withdrawing nature of the fluorine atom reduces the electron density on the piperidine nitrogen, making its lone pair of electrons less available for protonation. This results in a lower pKa compared to the non-fluorinated parent compound. A lower pKa means the molecule will be less protonated at physiological pH 7.4, which can reduce off-target ion channel interactions (e.g., hERG) and potentially improve oral absorption.[2]

Alteration of Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While highly electronegative, fluorine's effect on lipophilicity is context-dependent.

-

Causality: Substituting a hydrogen atom with fluorine generally increases a molecule's lipophilicity (LogP). This is because the C-F bond is poorly polarizable and can increase the hydrophobicity of the molecular surface.[3] This enhanced lipophilicity can improve membrane permeability and access to CNS targets. However, the overall effect also depends on changes in intramolecular interactions and conformation. The distribution coefficient (LogD), which considers the ionization state at a specific pH, will be influenced by both the change in LogP and the fluorine-induced shift in pKa.

Table 1: Predicted Physicochemical Properties of 3-Phenylpiperidine and its 3-Fluoro Analog

| Compound | Predicted cLogP | Predicted pKa |

| 3-Phenylpiperidine | 2.5 | ~9.5 |

| This compound | 2.8 | ~9.1 |

Note: These values are estimations based on computational algorithms (e.g., XLOGP3) and data from analogous structures. Experimental validation is required for definitive characterization.

Part 2: Influence on Pharmacodynamics and Target Engagement

The primary biological target for many phenylpiperidine scaffolds is the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[4] Inhibition of DAT increases synaptic dopamine levels, a mechanism central to the action of many stimulants and antidepressants.

Structure-Activity Relationship (SAR) at the Dopamine Transporter

While direct comparative binding data for this compound is not extensively published, SAR studies of related fluorinated analogues provide strong predictive insights.[5]

-

Binding Affinity (Ki): The introduction of a fluorine atom on the phenyl ring of DAT ligands is often well-tolerated and can enhance binding affinity.[5] The 3-position (meta) is a key vector for interaction within the DAT binding pocket. The fluorine atom can engage in favorable orthogonal multipolar interactions or even weak hydrogen bonds with amino acid residues in the binding site, which are not possible with the parent hydrogen atom. This can lead to a lower inhibition constant (Ki), signifying higher binding affinity.

-

Selectivity: Fluorination can also modulate binding selectivity across different monoamine transporters (DAT, SERT, NET). The specific placement of the fluorine atom can favor interactions in the DAT binding pocket over those of SERT or NET, leading to a more selective compound. For stimulants, high DAT/NET inhibition is often associated with lower psychoactive doses, making this a critical parameter.

Logical Framework for Fluorine's Pharmacodynamic Impact

The diagram below illustrates the cascading effects of introducing a 3-fluoro substituent, from fundamental electronic changes to the ultimate impact on target binding.

Caption: Logical flow from fluorine's electronic properties to its pharmacodynamic effects.

Part 3: The Critical Role of Fluorine in Pharmacokinetics

Perhaps the most significant and widely exploited advantage of fluorination in drug design is the enhancement of metabolic stability.

-

Metabolic Shielding: The phenyl ring is a common site for Phase I metabolism, specifically cytochrome P450 (CYP)-mediated aromatic hydroxylation. The 3-position is particularly susceptible to this oxidation. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and resistant to enzymatic cleavage. Placing a fluorine atom at a metabolically vulnerable position effectively "shields" it from oxidation.[6][7] This blockage of a primary metabolic pathway can dramatically increase the compound's half-life (t½) and overall exposure (AUC) in vivo.

-

Improved CNS Penetration: The increase in lipophilicity, coupled with potentially reduced efflux by transporters like P-glycoprotein (P-gp), can lead to improved penetration across the blood-brain barrier (BBB), which is essential for CNS-acting drugs.

The diagram below visualizes the concept of fluorine as a metabolic shield.

Caption: Fluorine at the 3-position acts as a shield against CYP450-mediated metabolism.

Part 4: Key Experimental Protocols

To empirically determine the precise effects of the 3-fluoro substituent, a series of standardized, self-validating in vitro experiments are required.

Protocol: Synthesis of this compound

A common and reliable method for synthesizing 3-arylpiperidines involves a Grignard reaction followed by reduction and deprotection.

Workflow Diagram: Synthesis

Caption: A representative synthetic workflow for this compound.

Step-by-Step Methodology:

-

Grignard Reagent Formation: Prepare the Grignard reagent by slowly adding a solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) to magnesium turnings under an inert atmosphere (N2 or Ar).

-

Addition to Piperidone: Cool the Grignard solution to 0°C and add a solution of N-Boc-3-piperidone in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Reductive Dehydroxylation: Dissolve the crude tertiary alcohol intermediate in dichloromethane (DCM). Cool to 0°C and add triethylsilane, followed by the slow addition of trifluoroacetic acid (TFA). Stir until the reaction is complete.

-

Deprotection: Concentrate the reaction mixture. Dissolve the resulting crude N-Boc protected intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until the Boc group is fully cleaved.

-

Purification: Concentrate the mixture and purify the final product hydrochloride salt by recrystallization or silica gel chromatography to yield this compound.

Protocol: In Vitro Monoamine Transporter Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the transporter.

Step-by-Step Methodology:

-

Tissue/Cell Preparation: Use cell lines stably expressing human DAT, SERT, or NET, or membrane preparations from specific rat brain regions (e.g., striatum for DAT).

-

Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Henseleit buffer, KHB).

-

Radioligand Selection: Choose a high-affinity radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT).

-

Incubation: In a 96-well plate, combine the membrane/cell preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (3-phenylpiperidine or this compound).

-

Control Wells:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 4°C to reach equilibrium.

-

Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, washing immediately with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on each filter disc using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Microsomes: Use pooled human liver microsomes (HLM). Thaw on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).

-

Cofactor: Prepare a solution of NADPH (a required cofactor for CYP450 enzymes) in phosphate buffer.

-

-

Incubation Setup:

-

Pre-warm the microsomal solution to 37°C in a shaking water bath.

-

Add the test compound to the microsomes to achieve a final concentration (e.g., 1 µM) and pre-incubate for 5 minutes.

-

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.

-

Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.

-

Controls:

-

No Cofactor Control: Run a parallel incubation at the final time point without adding NADPH to check for non-NADPH mediated degradation.

-

Positive Controls: Include compounds with known high and low clearance rates (e.g., verapamil and diazepam) to validate the assay performance.

-

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.

-

Conclusion

The strategic placement of a fluorine atom at the 3-position of the phenyl ring in 3-phenylpiperidine is a highly rational approach in medicinal chemistry. This single substitution is predicted to have a profound and beneficial impact on the molecule's drug-like properties. It can fine-tune the pKa and lipophilicity, potentially enhance binding affinity and selectivity for the dopamine transporter, and, most critically, block a key site of metabolic oxidation. This metabolic shielding is expected to significantly improve the compound's pharmacokinetic profile by increasing its half-life and bioavailability. The experimental protocols detailed herein provide a clear and robust pathway for the empirical validation of these principles, enabling the precise quantification of fluorine's contribution to the activity of this important pharmacological scaffold.

References

- Trachsel, D., Lehmann, D., & Enzensperger, C. (2013). Phenethylamine: von der Struktur zur Funktion [Phenethylamines: From Structure to Function].

-

Castro, J., et al. (1998). Enhancement of oral absorption in selective 5-HT1D receptor agonists: fluorinated 3-[3-(Piperidin-1-yl)propyl]indoles. Journal of Medicinal Chemistry, 41(15), 2667-2670. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Katz, J. L., et al. (2000). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 43(19), 3503-3515. Available at: [Link]

-

Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3125-3128. Available at: [Link]

-

JJC8-091, et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 2045-2064. Available at: [Link]

-

Boström, J., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10091–10102. Available at: [Link]

-

Isanbor, C., & O'Hagan, D. (2006). The role of fluorine in drug design and imaging applications. Journal of Fluorine Chemistry, 127(11-12), 1495-1506. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Seltzman, H. H., et al. (2013). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. Available at: [Link]

-

O'Hagan, D. (2012). Understanding the conformational behavior of fluorinated piperidines: The origin of the axial-F preference. Chemistry, 18(20), 6141-6152. Available at: [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

-

Basile, V. C., & Yudin, A. K. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. Available at: [Link]

-

Newman, A. H., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3125-3128. Available at: [Link]

-

Stepanov, V., et al. (2008). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 53(6-8), 370-373. Available at: [Link]

-

Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]

-

Ni, K., & Hu, J. (2017). Fluorine in Drug Discovery: Role, Design and Case Studies. Future Medicinal Chemistry, 9(14), 1653-1673. Available at: [Link]

Sources

- 1. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-(3-Fluorophenyl)piperidine in Cell Culture Systems

Abstract & Biological Relevance

3-(3-Fluorophenyl)piperidine is a privileged structural scaffold used extensively in medicinal chemistry and neuropharmacology. Structurally derived from the phenylpiperidine class, it serves as a critical bioisostere in the development of ligands for monoamine transporters (MATs) and Sigma-1 receptors .

The incorporation of the fluorine atom at the meta position of the phenyl ring confers two distinct advantages over the non-fluorinated parent compound:

-

Metabolic Stability: It blocks potential hydroxylation sites, extending the half-life of the probe in metabolically active systems (e.g., hepatocyte co-cultures).

-

Lipophilicity Modulation: The electron-withdrawing nature of fluorine alters the pKa of the piperidine nitrogen and increases lipophilicity (LogP), enhancing membrane permeability in blood-brain barrier (BBB) models.

This guide details the standard operating procedures (SOPs) for solubilizing, handling, and applying this compound in in vitro assays, specifically focusing on cytotoxicity screening and functional neurotransmitter uptake inhibition.

Physicochemical Properties & Reconstitution

Before introduction to cell culture, the compound must be reconstituted correctly to avoid precipitation or solvent-induced toxicity.

| Property | Specification |

| Molecular Weight | 179.24 g/mol (Free Base) / 215.70 g/mol (HCl Salt) |

| Appearance | White to off-white crystalline solid |

| Solubility (Water) | Low (Free Base) / Moderate (HCl Salt, up to ~10 mM) |

| Solubility (DMSO) | High (>100 mM) |

| Storage (Powder) | -20°C, desiccated, protected from light |

| Stock Stability | 1 month at -20°C in DMSO; avoid freeze-thaw cycles |

Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable, sterile stock solution for downstream dilution.

-

Weighing: Calculate the mass required for 10 mM based on the specific salt form.

-

Example: For 10 mL of 10 mM stock using the HCl salt (MW 215.70), weigh 21.57 mg .

-

-

Solvent Addition: Add DMSO (Dimethyl Sulfoxide, Cell Culture Grade) .

-

Note: Do not use water or PBS initially, as the free base may precipitate, and even the salt form can be slow to dissolve at high concentrations in cold aqueous buffers.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. If necessary, warm to 37°C for 5 minutes.

-

Sterilization: Pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile amber vial.

-

Critical: Do not use standard PES/cellulose acetate filters for pure DMSO; they may dissolve.

-

-

Aliquot: Dispense into 50 µL aliquots to prevent repeated freeze-thaw degradation. Store at -20°C.

Experimental Workflows

Visualization: Preparation & Application Workflow

The following diagram outlines the critical path from dry powder to cellular assay, highlighting the "Danger Zone" where precipitation often occurs.

Caption: Workflow for reconstituting this compound. The "Intermediate Dilution" step is critical to prevent osmotic shock or precipitation when moving from 100% DMSO to aqueous media.

Protocol B: Cytotoxicity Screening (MTT Assay)

Rationale: Phenylpiperidines are lipophilic amines. At high concentrations (>100 µM), they can disrupt lysosomal pH or cause non-specific membrane perturbation (lysosomotropism). Establishing the non-toxic range is mandatory before functional assays.

Materials:

-

HEK293 or SH-SY5Y cells.

-

MTT Reagent (5 mg/mL in PBS).

-

Solubilization Buffer (SDS/HCl or DMSO).

Steps:

-

Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate 24h to adhere.

-

Treatment: Prepare serial dilutions of this compound in warm culture media (0.1, 1, 10, 50, 100 µM).

-

Control: Include a "Vehicle Control" containing the equivalent % of DMSO (e.g., 0.1%).

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

-

MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Read: Measure absorbance at 570 nm.

-

Analysis: Calculate % viability relative to Vehicle Control.

-

Acceptance Criteria: Only concentrations yielding >90% viability should be used for functional assays.

-

Protocol C: Functional Monoamine Uptake Inhibition

Rationale: This compound is a structural analog of known monoamine transporter substrates/inhibitors. This assay measures its ability to block the uptake of a fluorescent neurotransmitter mimic (ASP+) via the Dopamine Transporter (DAT) or Serotonin Transporter (SERT).

Mechanism of Action: The compound competes with the substrate at the orthosteric site of the transporter, preventing influx.

Caption: Competitive inhibition mechanism. The fluorinated piperidine binds to the transporter, physically occluding the channel and preventing the uptake of the fluorescent substrate (ASP+).

Materials:

-

Cells: HEK293 stably transfected with hDAT, hSERT, or hNET.

-

Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), a fluorescent monoamine mimic.

-

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing glucose.

Steps:

-

Preparation: Wash cells 2x with warm KRH buffer to remove growth media.

-

Pre-incubation: Add this compound (at varying concentrations determined in Protocol B) to cells. Incubate for 10 minutes at 37°C.

-

Positive Control: Cocaine (10 µM) or Fluoxetine (10 µM).

-

Negative Control: DMSO vehicle.[1]

-

-

Substrate Addition: Add ASP+ (final concentration 2–5 µM).

-

Kinetic Read: Immediately place in a fluorescence plate reader (Ex: 475 nm / Em: 609 nm). Measure fluorescence every 30 seconds for 10 minutes.

-

Data Analysis:

-

Calculate the Slope (RFU/min) for the linear portion of the uptake curve.

-

Plot Slope vs. Log[Concentration].

-

Determine IC50 (concentration inhibiting uptake by 50%).

-

Expected Results & Troubleshooting

Typical Data Profile

| Concentration (µM) | % Viability (MTT) | % Uptake Inhibition (DAT) | Interpretation |

| 0.01 | 100% | ~5% | Below effective range. |

| 0.1 | 99% | ~15-20% | Onset of activity. |

| 1.0 | 98% | ~50-60% | Near IC50 (Target dependent). |

| 10.0 | 95% | >90% | Maximal inhibition. |

| 100.0 | <60% | N/A | Cytotoxic (Do not use data). |

Troubleshooting Guide

-

Precipitation in Wells: The compound crashed out. Ensure the final DMSO concentration is <0.5%. Try intermediate dilution in KRH buffer before adding to cells.

-

High Background Fluorescence: ASP+ binds non-specifically to plastics. Use black-walled, clear-bottom plates and wash cells thoroughly.

-

No Inhibition: Verify the expression of the transporter in your cell line using a known control (e.g., Cocaine). If the control works but the test compound does not, the compound may not have affinity for that specific transporter isoform.

References

-

World Health Organization (WHO). (2016). Critical Review Report: 3-Fluorophenmetrazine (3-FPM). Expert Committee on Drug Dependence. Link

- Relevance: Discusses the pharmacology of fluorinated phenylmorpholines/piperidines and their metabolic stability.

-

PubChem. (2023).[2] Compound Summary: this compound.[3][4] National Library of Medicine. Link

- Relevance: Source for physicochemical properties, molecular weight, and safety d

-

Mayer, F. P., et al. (2016). Phase I metabolites of the designer drug 3-fluorophenmetrazine... Archives of Toxicology. Link

- Relevance: Provides context on the metabolic pathways of fluorinated phenyl-heterocycles and their activity

-

Sigma-Aldrich. (2023). Product Specification: 4-(3-Fluorophenyl)piperidine hydrochloride (Structural Analog).Link

- Relevance: Used for benchmarking handling and solubility protocols for fluorin

-

BenchChem. (2025).[5] Biological Activities of Piperidine Derivatives.[6][2][1][5][7][8][9]Link

- Relevance: General overview of the piperidine scaffold in drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-Fluorophenyl)piperidine | C11H14FN | CID 24904183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-[(3-Fluorophenyl)carbonyl]piperidine HCl (EVT-1734730) | 852212-51-2 [evitachem.com]

- 4. 100240-20-8 Cas No. | this compound hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

High-Resolution GC-MS Profiling and Isomeric Differentiation of 3-(3-Fluorophenyl)piperidine

Application Note: AN-2026-FPP

Executive Summary

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3-Fluorophenyl)piperidine (3-3-FPP) . As a structural isomer of pharmacologically active agents (e.g., 3-fluorophenmetrazine or 4-fluorophenylpiperidine), 3-3-FPP presents specific analytical challenges: high polarity leading to peak tailing and mass spectral similarity with regioisomers.[1] This protocol establishes a TFAA (Trifluoroacetic Anhydride) derivatization workflow to ensure chromatographic stability and defines the retention time-based logic required for isomeric differentiation.

Introduction & Analytical Challenges

This compound is a secondary amine often investigated in structure-activity relationship (SAR) studies for monoamine transporter inhibitors. Analysis of the free base is prone to error due to three factors:

-

Active Hydrogen Adsorption: The secondary amine proton interacts with silanol groups in the GC liner and column, causing peak tailing and non-linear response at low concentrations.

-

Regioisomeric Ambiguity: The electron ionization (EI) mass spectrum of this compound is nearly identical to its positional isomers, 3-(2-fluorophenyl)piperidine and 3-(4-fluorophenyl)piperidine.

-

Thermal Instability: While relatively stable, oxidative dehydrogenation can occur in hot injectors, forming imine artifacts.

The Solution: Chemical derivatization using TFAA converts the polar amine into a stable, volatile amide (N-trifluoroacetyl-3-(3-fluorophenyl)piperidine), improving peak shape and shifting the molecular weight to a unique detection window.

Experimental Protocol

3.1 Reagents and Standards

-

Target Analyte: this compound hydrochloride (Reference Standard).

-

Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99% purity.

-

Solvent: Ethyl Acetate (anhydrous, HPLC grade).

-

Base: Pyridine or Triethylamine (catalyst/acid scavenger).

3.2 Sample Preparation Workflow

Note: Moisture is the enemy of acylation. Ensure all glassware is dry.

-

Extraction (if biological/complex matrix):

-

Alkalinize sample (pH > 10) with NaOH.

-

Extract into Ethyl Acetate.

-

Evaporate to dryness under nitrogen stream.

-

-

Derivatization (Standard Protocol):

-

Reconstitute residue (or dissolve standard) in 100 µL Ethyl Acetate .

-

Add 50 µL TFAA .

-

Add 10 µL Pyridine (optional, to scavenge acid).

-

Cap vial tightly and incubate at 60°C for 20 minutes .

-

Evaporate to dryness under nitrogen.

-

Reconstitute in 200 µL Ethyl Acetate for injection.

-

3.3 Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-polarity phase separates isomers based on boiling point/shape. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Splitless (1 min), 250°C | High temp ensures rapid volatilization; splitless maximizes sensitivity. |

| Oven Program | 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 300°C (3 min) | Slow ramp (5°C/min) around 180-240°C is critical for separating the 3-isomer from 4-isomer. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |

| Scan Range | m/z 40–450 | Captures the derivatized molecular ion (m/z 275). |

Analytical Workflow Visualization

The following diagram outlines the logic flow from sample intake to data validation, emphasizing the critical decision point for isomer differentiation.

Figure 1: Analytical workflow for the differentiation of fluorophenylpiperidine isomers using TFAA derivatization.

Results & Discussion

5.1 Chromatography and Isomer Separation

Underivatized phenylpiperidines often elute as broad, tailing peaks. The N-TFA derivative yields a sharp, Gaussian peak.

-

Retention Time Logic: On a 5% phenyl-arylene phase (e.g., Rxi-5Sil MS), the elution order of substituted aromatics generally follows the boiling point and steric profile:

-

Ortho (2-F): Elutes first (Steric shielding reduces boiling point).

-

Meta (3-F): Elutes second (Target Analyte).

-

Para (4-F): Elutes last (Most linear/planar, strongest interaction with stationary phase).

-

-

Critical Check: You must run a mix of 3-F and 4-F standards to define the window. The 3-isomer typically elutes 0.2–0.5 minutes prior to the 4-isomer under the recommended slow ramp.

5.2 Mass Spectral Interpretation

The derivatization shifts the molecular weight from 179 to 275 .

-

Molecular Ion (M+): m/z 275 (Distinct, usually 10-20% abundance).

-

Base Peak: The fragmentation is dominated by alpha-cleavage of the piperidine ring.

-

Unlike amphetamines (which cleave to m/z 58 or 72), piperidines often lose the trifluoroacetyl group or undergo ring opening.

-

Look for m/z 178/179 (Loss of the TFA group) and m/z 69 (CF3+).

-

Note: The EI spectra of the 3-F and 4-F isomers are virtually indistinguishable. Do not rely on library match scores alone.

-

5.3 Fragmentation Pathway (Graphviz)

Figure 2: Simplified fragmentation logic for N-TFA substituted piperidines.

Validation & Quality Control

To satisfy the "Trustworthiness" pillar, the method must be self-validating:

-

Linearity: The N-TFA derivative should show linearity (

) from 10 ng/mL to 1000 ng/mL. -

Carryover: Inject a solvent blank after the highest standard. No peak should be detected at the target RT.

-

Resolution Check: A system suitability standard containing both this compound and 3-(4-fluorophenyl)piperidine must be injected daily. Resolution (Rs) must be > 1.5 .

References

-

Lin, D. L., & Wang, S. M. (2023). Chemical derivatization for the analysis of drugs by GC-MS - A concept.[2][3] Journal of Food and Drug Analysis.

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Piperidine & Derivatives.[4]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Isomer Differentiation Principles.

Sources

- 1. Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Piperidine [webbook.nist.gov]

Application Notes and Protocols for the Synthetic Manipulation of 3-(3-Fluorophenyl)piperidine

Introduction: The Strategic Importance of the 3-(3-Fluorophenyl)piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals.[1][2] Its derivatives form the structural core of drugs across a vast spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The introduction of a substituted phenyl group at the 3-position, specifically the 3-fluorophenyl moiety, creates a chiral scaffold with significant potential for developing highly selective and potent therapeutic agents. The fluorine atom is a particularly valuable substituent in drug design, as it can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence binding affinity through specific electronic interactions.

This application note provides a detailed guide for researchers engaged in the synthesis and derivatization of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern key transformations. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this valuable chemical space. We will focus on the most common and critical reactions targeting the secondary amine: N-Alkylation, N-Arylation, and N-Acylation.

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental transformation for modifying the steric and electronic properties of the piperidine nitrogen, directly impacting a molecule's pharmacological profile. The choice of base and solvent is critical to achieving high yields while minimizing side reactions, such as the formation of quaternary ammonium salts.[3]

Causality Behind Experimental Choices:

-

Base Selection: A non-nucleophilic base is essential to deprotonate the piperidine nitrogen (or scavenge the acid formed during the reaction) without competing with the piperidine as a nucleophile.

-

Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base suitable for reactive alkyl halides (e.g., benzyl or allyl bromides). Its heterogeneity in solvents like DMF or Acetonitrile requires efficient stirring.

-

Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the piperidine, forming the highly nucleophilic piperidide anion. This is ideal for less reactive alkyl halides but requires anhydrous conditions and careful handling due to its reactivity with protic solvents.[3]

-

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is optimal as it can dissolve the reagents and stabilize charged intermediates without interfering with the nucleophilic attack.

-

Slow Addition: The dropwise addition of the alkylating agent to a solution containing an excess of the piperidine helps to ensure that the piperidine is always in excess, which statistically minimizes over-alkylation to the quaternary salt.[3]

Protocol 1: N-Alkylation using K₂CO₃ in DMF

This protocol is suitable for activated alkyl halides like benzyl bromide or simple alkyl iodides.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add anhydrous Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine.

-

Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv.) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Data Summary: N-Alkylation

| Parameter | Condition A (K₂CO₃) | Condition B (NaH) |

| Base | K₂CO₃ (2.0 equiv.) | NaH (1.2 equiv., 60% in oil) |

| Alkylating Agent | Alkyl Bromide/Iodide (1.1 equiv.) | Alkyl Bromide/Iodide (1.1 equiv.) |

| Solvent | Anhydrous DMF | Anhydrous DMF or THF |

| Temperature | Room Temp to 70 °C | 0 °C to Room Temp |

| Typical Time | 4-12 hours | 2-6 hours |

| Key Insight | Robust, general-purpose | Faster, for less reactive halides |

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

N-Acylation: Crafting Amide Bonds

N-acylation converts the secondary amine into an amide, a critical functional group in many bioactive molecules. This reaction is typically fast and high-yielding. The resulting amide is significantly less basic and nucleophilic than the parent amine, a property that can be exploited in sequential synthesis.

Causality Behind Experimental Choices:

-

Acylating Agent: Acyl chlorides or anhydrides are highly reactive electrophiles. Anhydrides are often preferred as they produce a carboxylic acid byproduct, which is less corrosive than the HCl generated from acyl chlorides.[4]

-

Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is used to scavenge the acidic byproduct (HCl or RCOOH), driving the reaction to completion.

-

Solvent: An inert aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.

-

Temperature Control: The reaction is often initiated at 0 °C to moderate the initial exothermic reaction, especially when using highly reactive acyl chlorides, and then allowed to warm to room temperature.[4]

Protocol 2: N-Acylation using Acetic Anhydride

Step-by-Step Methodology:

-

Setup: Dissolve this compound (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: Add acetic anhydride (1.2 equiv.) dropwise to the solution.[4]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[4]

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the N-acetylated product.[4]

Experimental Workflow: N-Acylation

Caption: General workflow for the N-acylation of this compound.

N-Arylation: Forging C-N Bonds with Aryl Partners

The formation of an N-Aryl piperidine bond is a key step in the synthesis of many CNS-active drugs and other complex molecules. Copper-catalyzed Ullmann-type couplings are a classic and reliable method for this transformation.

Causality Behind Experimental Choices:

-

Catalyst System:

-

Copper(I) Source: Copper(I) iodide (CuI) is a common and effective catalyst precursor for this type of cross-coupling reaction.[5]

-

Ligand: A ligand, often a diamine or an amino acid, is crucial to stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle.

-

-

Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to facilitate the reductive elimination step and act as a halide scavenger.[5]

-

Solvent: A high-boiling polar aprotic solvent like DMSO or DMF is necessary to achieve the high temperatures (often >100 °C) required for the reaction to proceed at a reasonable rate.[5]

Protocol 3: Copper-Catalyzed N-Arylation

This protocol describes a general procedure for the coupling of this compound with an aryl iodide.

Step-by-Step Methodology:

-

Inert Atmosphere: In an oven-dried Schlenk tube, combine CuI (0.1 equiv.), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Reagent Addition: Add the aryl iodide (1.0 equiv.) followed by this compound (1.2 equiv.).

-